molecular formula C15H15N5O2S2 B2714364 1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea CAS No. 900009-35-0

1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

Cat. No. B2714364
M. Wt: 361.44
InChI Key: QPXDRUQGOFZSDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of urea-thiourea derivative that has shown promising results in several studies.

Scientific Research Applications

Biologically Active Compounds Synthesis

Compounds containing the 1,2,4-oxadiazole ring along with urea or thiourea moieties have been synthesized and characterized for their diverse biological activities. These activities include anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial effects. Efficient methods for synthesizing these compounds involve reactions of amidoximes and acyl halides under microwave irradiation, leading to the rapid formation of 1,2,4-oxadiazoles. These synthesized compounds are further explored for their potential applications in medicinal chemistry and agriculture due to their promising biological properties (Arıkan Ölmez & Waseer, 2020).

Novel Synthesis Methods

New methods for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation have been developed. These methods offer advantages in terms of reaction time compared to conventional heating, resulting in satisfactory yields of the desired products. Such derivatives have been reported, characterized by their structural analysis, and explored for various applications in chemical research (Li & Chen, 2008).

Versatile Condensing Agents

Compounds featuring the 1,3,4-oxadiazole-2(3H)-thione structure serve as versatile condensing agents in the synthesis of a wide range of chemical entities, including amides, esters, thiols, ureas, carbonates, polyamides, and polyureas. These agents facilitate the direct and one-pot preparation of these entities under mild conditions, demonstrating the utility of oxadiazole derivatives in complex synthetic procedures (Saegusa, Watanabe, & Nakamura, 1989).

Anticancer Potential

Derivatives of 1,3,4-thiadiazol-2-yl)urea have shown potent activity against chronic myeloid leukemia (CML) cell lines. Structure-activity relationship (SAR) analyses led to the identification of compounds with significant anticancer effects, highlighting the therapeutic potential of these derivatives in cancer treatment through the modulation of specific cellular pathways, such as the PI3K/AKT signaling pathway (Li et al., 2019).

Fungitoxicity and Multicomponent Synthesis

The synthesis of 1,2,4-triazolo- and thiadiazolo[3,2-b]-1,3,4-oxadiazoles demonstrates their fungitoxic properties, offering new avenues for developing antifungal agents. Moreover, innovative multicomponent reactions have facilitated the synthesis of thiazolidin-4-yl-1,3,4-oxadiazoles, showcasing the chemical versatility and potential applications of these heterocyclic systems in agriculture and pharmaceuticals (Singh et al., 2001; Brockmeyer et al., 2014).

properties

IUPAC Name

1-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl]-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c21-13(18-14-17-8-10-23-14)16-7-4-9-24-15-20-19-12(22-15)11-5-2-1-3-6-11/h1-3,5-6,8,10H,4,7,9H2,(H2,16,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXDRUQGOFZSDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCCNC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)propyl)-3-(thiazol-2-yl)urea

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